molecular formula C6H9BrClN3 B2888652 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride CAS No. 1201657-76-2

1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride

Cat. No. B2888652
CAS RN: 1201657-76-2
M. Wt: 238.51
InChI Key: GWWBOLFYZWXRNV-UHFFFAOYSA-N
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Description

The compound “1-(azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride” is a chemical compound with the CAS Number: 2172067-47-7 . It has a molecular weight of 194.06 and its IUPAC name is 1-(azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

While specific synthesis methods for “1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride” are not available, there are general methods for synthesizing azetidines. For example, one method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Molecular Structure Analysis

The InChI code for “1-(azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride” is 1S/C6H8ClN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “1-(azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride” has a melting point of 137-138 degrees Celsius . It is a powder and is stored at room temperature .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant area of research involves the synthesis of azetidine-containing compounds, including pyrazolines, which have been evaluated for their antimicrobial activities. For example, azetidin-2-one derivatives containing pyrazoline have been synthesized and tested for antibacterial and antifungal activities, indicating a potential for these compounds in developing new antimicrobial agents (Shailesh H. Shah, P. Patel, 2012). These studies suggest that the structural motifs present in "1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride" could offer similar biological activities, highlighting its potential in drug development for treating microbial infections.

Biological Activity and Drug Development

Research on compounds with azetidine and pyrazole structures has also extended to exploring their biological activities beyond antimicrobial effects. Some derivatives have been investigated for their potential as anti-diabetic and renoprotective agents, indicating the versatility of these compounds in therapeutic applications (A. A. O. Abeed, M. Youssef, R. Hegazy, 2017). This further supports the exploration of "1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride" in various biomedical research contexts, potentially leading to the discovery of new therapeutic agents.

Synthesis and Characterization

The synthesis of azetidine and pyrazole derivatives is a key focus, providing foundational knowledge for developing novel compounds with potential applications in pharmaceuticals. Studies detailing the synthesis routes and characterization of such compounds offer insights into how "1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride" might be synthesized and analyzed for potential applications (H. S. Shailesh, S. Pankaj, Patel Amr, 2012).

Safety and Hazards

The compound “1-(azetidin-3-yl)-4-chloro-1H-pyrazole hydrochloride” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

1-(azetidin-3-yl)-4-bromopyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-1-9-10(4-5)6-2-8-3-6;/h1,4,6,8H,2-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWBOLFYZWXRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride

CAS RN

1201657-76-2
Record name 1-(azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride
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